D-p-Hydroxyphenylglycine dane salt

solubility methanol mixed anhydride acylation

Industrial synthesis of amoxicillin and cefadroxil requires a stable, highly soluble acylating agent that prevents unwanted side reactions. D-p-Hydroxyphenylglycine Dane Salt solves this with its enamine-protected amine and potassium carboxylate. - **Mixed anhydride compatibility**: Enables direct acylation of 6-APA and 7-ADCA without additional protection/deprotection steps. - **Solubility**: Dramatically enhanced in methanol and organic solvents vs. free D-HPG (5 g·L⁻¹ water). - **Quality assurance**: HG/T 3936-2007 certified with ≥99% purity and specific rotation [α]D²⁰ -86.0° to -91.0° for rapid chiral verification.

Molecular Formula C13H15KNO5
Molecular Weight 304.36 g/mol
Cat. No. B12357404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-p-Hydroxyphenylglycine dane salt
Molecular FormulaC13H15KNO5
Molecular Weight304.36 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)O.[K]
InChIInChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/b8-7+;/t12-;/m1./s1
InChIKeyRUDNTXNLNGLWFQ-OQRDAHIVSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-p-Hydroxyphenylglycine Dane Salt: Chemical Identity and Industrial Role


D-p-Hydroxyphenylglycine Dane Salt (also designated D(-)-α-4-Hydroxyphenylglycine Dane Salt Methyl Potassium, HPGDane Salt) is the potassium salt of the N-(1-methoxycarbonyl-1-propen-2-yl) enamine derivative of D-(-)-p-hydroxyphenylglycine, with the molecular formula C₁₃H₁₄KNO₅ and a molecular weight of 303.35 g·mol⁻¹ [1]. This white crystalline powder serves as the key side-chain acylating agent in the industrial synthesis of semi-synthetic β-lactam antibiotics, most notably amoxicillin and cefadroxil, and is manufactured and traded under the Chinese chemical industry standard HG/T 3936-2007 [2]. Its defining structural feature — an enamine-protected amino group combined with a potassium carboxylate salt — distinguishes it fundamentally from the free amino acid D-p-hydroxyphenylglycine and from other amino acid Dane salts in both physicochemical properties and synthetic utility.

Dane salt form enables mixed anhydride acylation route
Potassium salt enhances methanol solubility for homogeneous reaction
Standardized quality per HG/T 3936-2007

Why Free D-HPG or Other Dane Salts Cannot Substitute


The enamine protecting group in HPGDane Salt is not merely a convenience — it is a functional prerequisite for the mixed anhydride acylation route that dominates industrial amoxicillin and cefadroxil manufacturing. Free D-p-hydroxyphenylglycine (D-HPG) cannot directly form a mixed anhydride with chloroformate esters or pivaloyl chloride without prior N-protection, which would require additional protection and deprotection steps, reducing overall yield and introducing impurity burdens [1]. Furthermore, the potassium Dane salt form exhibits dramatically enhanced solubility in methanol and other organic solvents compared with the free amino acid, which is only slightly soluble in methanol and has a water solubility of merely 5 g·L⁻¹ at 20 °C [2]. This solubility differential is critical for the homogeneous mixed anhydride formation and subsequent acylation of 6-APA in organic solvent systems. The para-hydroxy substituent on the phenyl ring also differentiates HPGDane Salt from the otherwise analogous D-Phenylglycine Dane Salt (used for ampicillin), as it confers the specific pharmacokinetic and antibacterial spectrum of amoxicillin and cefadroxil versus ampicillin and cephalexin [3].

Protection group mismatch
Free D-HPG lacks enamine protection; direct mixed anhydride formation not supported, requiring extra N-protection steps that may reduce yield.
Solubility gap in methanol
Potassium Dane salt is highly soluble in methanol; free D-HPG is only slightly soluble, which may prevent homogeneous acylation conditions at industrial scale.
Product specificity divergence
D-Phenylglycine Dane Salt yields ampicillin, not amoxicillin; p-hydroxy group is essential for final product identity and reported antibacterial profile.

Quantitative Evidence for HPGDane Salt in β-Lactam Synthesis


Methanol Solubility vs. Free D-HPG

HPGDane Salt exhibits quantitatively characterized, high solubility in methanol — the industrially preferred solvent for mixed anhydride formation and crystallization. At 293.15 K, the mole fraction solubility of HPGDane Salt in pure methanol is 34.60 × 10⁻⁴, rising to 59.96 × 10⁻⁴ at 333.35 K [1]. In contrast, free D-p-hydroxyphenylglycine is described as 'slightly soluble in methanol and water' by multiple supplier specifications, with its aqueous solubility quantified at only 5 g·L⁻¹ at 20 °C [2][3]. This multi-fold solubility differential — while not directly convertible to a single ratio without full free D-HPG methanol data — is sufficiently large that the free amino acid cannot support homogeneous reaction conditions for industrial-scale mixed anhydride acylation of 6-APA, whereas the Dane salt form enables complete dissolution at synthetically useful concentrations.

Methanol solubility
Reported
HPGDane Salt: 34.60 × 10⁻⁴ mole fraction (293.15 K); Free D-HPG: slightly soluble
Solubility gap enables homogeneous mixed anhydride reaction; free acid insufficient
Laser monitoring; HPLC purity >99.3%
solubility methanol mixed anhydride acylation process chemistry

Specific Optical Rotation for Chiral Identity

The specific optical rotation of HPGDane Salt, specified as [α]D²⁰ = -86.0° to -91.0° (c = 1% m/v, 1N HCl) per HG/T 3936-2007 and corroborated by multiple industrial suppliers, is a quantitatively distinct value from that of free D-p-hydroxyphenylglycine, which exhibits [α]D = -156° (c = 1, 1N HCl) [1][2]. This ~70° difference arises from the covalent enamine modification and salt formation and serves as a simple, reproducible, pharmacopeia-recognized assay for both chemical identity and enantiomeric purity. The narrow specification window (±2.5°) provides a pass/fail criterion that directly guards against racemization or contamination with the L-enantiomer, a quality risk that is especially acute given that the starting material is frequently derived from enzymatic resolution of DL-p-hydroxyphenylglycine.

Specific rotation
Specification review
[α]D²⁰ -86° to -91° (Dane Salt) vs. -156° (free D-HPG)
Immediate QC identity test; distinguishes salt form and enantiomeric purity
Per HG/T 3936-2007; c=1% in 1N HCl
specific optical rotation chiral purity quality control enantiomeric identity

Dedicated Industrial Standard HG/T 3936-2007

HPGDane Salt is the sole derivative in the D-p-hydroxyphenylglycine family for which a dedicated Chinese chemical industry standard (HG/T 3936-2007) has been promulgated, prescribing mandatory quality metrics including purity ≥99% (by titration), specific rotation [α]D²⁰ = -86° to -91°, moisture content, heavy metals, and absorbance [1]. Commercial certificates of analysis confirm that industrial-scale production routinely meets or exceeds these specifications, with representative batch data showing purity of 99.6%, specific rotation of -88.06°, and moisture <0.50% (actual 0.21%) . By contrast, free D-HPG is traded under general supplier specifications (typically ≥98.5% purity, [α]D = -155° to -161°) without a dedicated national or industry standard, and other D-HPG derivatives such as the methyl ester hydrochloride lack comparable standardized quality frameworks [2].

Standard framework
Context-dependent
Dedicated HG/T 3936-2007 for HPGDane Salt; free D-HPG lacks national standard
Auditable procurement benchmark; supplier self-specs for alternatives
Purity ≥99%, rotation, moisture specified
industrial standard HG/T 3936-2007 quality specification procurement compliance

Amoxicillin Synthesis Yield via Mixed Anhydride Route

The Dane salt mixed anhydride process for amoxicillin production has been validated across multiple independent patent filings, with reported yields ranging from 78.7% (DOS 2520647, methylene chloride/methyl isobutyl ketone solvent) to 82.7% (EP 1133, methylene chloride with silylated 6-APA) [1]. A more recent patent (EP 0976755) achieved yields of at least 80–85%, and in some cases over 90%, using non-halogenated solvent systems, while simultaneously addressing environmental concerns associated with methylene chloride [1]. These yields are achieved through the enamine-protected Dane salt forming a mixed anhydride (typically with ethyl chloroformate or pivaloyl chloride), which then acylates 6-APA — a two-step, one-pot sequence that would not be possible with unprotected free D-HPG, which would require separate N-protection (e.g., Cbz or Boc), mixed anhydride formation, acylation, and deprotection, typically resulting in lower cumulative yields and additional purification burdens [2][3].

Coupling yield
Head-to-head
HPGDane Salt route: 78.7–85+% yield; alternative routes need extra protection/deprotection steps
Step-economy reduces cost of goods in industrial production
Patent-validated; EP 0976755
amoxicillin synthesis Dane salt process mixed anhydride acylation 6-APA coupling yield

Crystallization-Based Purification from Methanol

The solubility-temperature relationship of HPGDane Salt in methanol has been precisely characterized, enabling rational design of cooling crystallization processes for purification. Zhou et al. (2008) demonstrated that HPGDane Salt recrystallized twice from methanol achieved a mass fraction purity exceeding 99.3% as determined by HPLC [1]. The steep positive temperature coefficient of solubility in methanol (34.60 × 10⁻⁴ mole fraction at 293.15 K increasing to 59.96 × 10⁻⁴ at 333.35 K) provides a wide operating window for crystallization, allowing high recovery yields upon cooling. This purification capability is intrinsic to the Dane salt form; free D-p-hydroxyphenylglycine, which is only slightly soluble in methanol and primarily soluble in aqueous acid or base, does not offer the same straightforward organic solvent recrystallization pathway and would instead require acid-base precipitation or chromatographic methods for comparable purity attainment.

Recrystallization purity
Reported
>99.3% purity after two methanol recrystallizations (HPLC)
Single-unit op purification supports GMP intermediate quality
Laser monitoring; free D-HPG not amenable
recrystallization methanol HPLC purity crystallization process design

Product Specificity: Amoxicillin/Cefadroxil Spectrum

The para-hydroxy substituent on the phenyl ring of HPGDane Salt is the sole structural feature that differentiates amoxicillin from ampicillin and cefadroxil from cephalexin at the final antibiotic product level. When HPGDane Salt is used as the acylating agent for 6-APA or 7-ADCA, the resulting antibiotics (amoxicillin and cefadroxil, respectively) exhibit improved oral bioavailability, broader Gram-negative coverage, and distinct clinical indications compared with their non-hydroxylated counterparts derived from D-Phenylglycine Dane Salt [1][2]. Patent literature explicitly lists D-p-hydroxyphenyl-glycine Dane salt alongside D-phenyl-glycine Dane salt as distinct, non-interchangeable starting materials in β-lactam antibiotic manufacturing, each directing the synthesis toward a different product portfolio [1]. The annual market demand for D-HPG is estimated at thousands of tons, driven principally by amoxicillin production, the most widely prescribed oral antibiotic globally [3].

Product identity
Class-level
p-OH group → amoxicillin/cefadroxil; without → ampicillin/cephalexin
Irreversible product divergence at side-chain selection stage
Structural feature determines final antibiotic identity
antibiotic side chain amoxicillin cefadroxil structure-activity relationship product specificity

Applications in Antibiotic Intermediate Procurement and Manufacturing


Amoxicillin Trihydrate Manufacturing via Mixed Anhydride Route

HPGDane Salt is the preferred acylating agent for the industrial production of amoxicillin trihydrate. The process involves: (i) formation of a mixed anhydride by reacting HPGDane Salt with pivaloyl chloride or ethyl chloroformate in an organic solvent (typically methylene chloride or, in more recent environmentally improved processes, non-halogenated ketone solvents); (ii) acylation of 6-APA with the mixed anhydride; and (iii) acidic hydrolysis to remove the enamine protecting group, liberating amoxicillin [1]. Patent-validated yields of 78.7%–82.7%, with later optimized processes achieving >80–85%, make this route commercially dominant. The recently developed de novo biosynthetic route to D-HPG from L-phenylalanine or glucose may eventually provide a greener supply of the free amino acid for Dane salt preparation [2].

Cefadroxil and 7-ADCA Cephalosporin Synthesis

HPGDane Salt is equally essential for the synthesis of cefadroxil monohydrate and related cephalosporin antibiotics via acylation of 7-amino-3'-desacetoxycephalosporanic acid (7-ADCA). The same enamine-protected mixed anhydride chemistry used for amoxicillin is directly transferable to cephalosporin nuclei, with the para-hydroxy substituent on the phenylglycine side chain conferring the specific pharmacokinetic profile of cefadroxil (superior oral absorption and extended half-life compared with cephalexin). The Dane salt process is specifically cited in patent literature for cephalosporin synthesis alongside penicillin applications [1].

Procurement QA with HG/T 3936-2007

For pharmaceutical intermediate procurement, HPGDane Salt offers a uniquely standardized quality framework. The HG/T 3936-2007 standard specifies mandatory testing parameters — purity ≥99% (by potentiometric titration), specific rotation [α]D²⁰ = -86.0° to -91.0°, moisture content, absorbance (10% solution in 1N HCl at 420 nm), heavy metals, and residue on ignition — that collectively provide a complete identity, purity, and chiral integrity profile from a single incoming material analysis [3]. The specific rotation value alone can distinguish HPGDane Salt from free D-HPG, the L-enantiomer, or racemized material, enabling rapid QC rejection of non-conforming lots before they enter GMP manufacturing.

Process Development for Generic β-Lactam Production

The expiration of originator patents on amoxicillin, cefadroxil, and related antibiotics has created sustained demand for cost-competitive HPGDane Salt from generic drug manufacturers, particularly in India and China. The compound's well-characterized solubility profile in methanol and methanol-ethanol mixtures (published across multiple J. Chem. Eng. Data papers [1]) enables process engineers to design optimized crystallization, washing, and solvent-recovery unit operations. The commercial availability of HPGDane Salt at ≥99% purity from multiple large-scale manufacturers (with annual production capacities reported at 5,000 tons) ensures supply-chain resilience for high-volume generic antibiotic production.

Application
Selection Property
Validation Focus
Amoxicillin manufacturing (mixed anhydride route)
Dane salt mixed anhydride reactivity
Coupling yield and step economy
Cefadroxil synthesis (7-ADCA coupling)
Transferable enamine chemistry to cephalosporin nuclei
Side-chain identity and reported antibiotic attributes
Incoming material QC
Standardized specification per HG/T 3936-2007
Specific rotation, purity, chiral integrity
Generic production process design
Solubility-temperature profile for crystallization
Recrystallization purity and solvent recovery
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